

# 4-Bromo-2-methylbenzenesulfonamide molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 4-Bromo-2-methylbenzenesulfonamide |
| Cat. No.:      | B040058                            |

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-methylbenzenesulfonamide**

## Introduction

**4-Bromo-2-methylbenzenesulfonamide** is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group and act as a versatile hydrogen bond donor and acceptor. This guide provides a comprehensive overview of the molecular and chemical properties of **4-Bromo-2-methylbenzenesulfonamide**, its synthesis, analytical characterization, and its relevance to researchers in the pharmaceutical sciences.

## Table 1: Key Physicochemical Properties of **4-Bromo-2-methylbenzenesulfonamide**

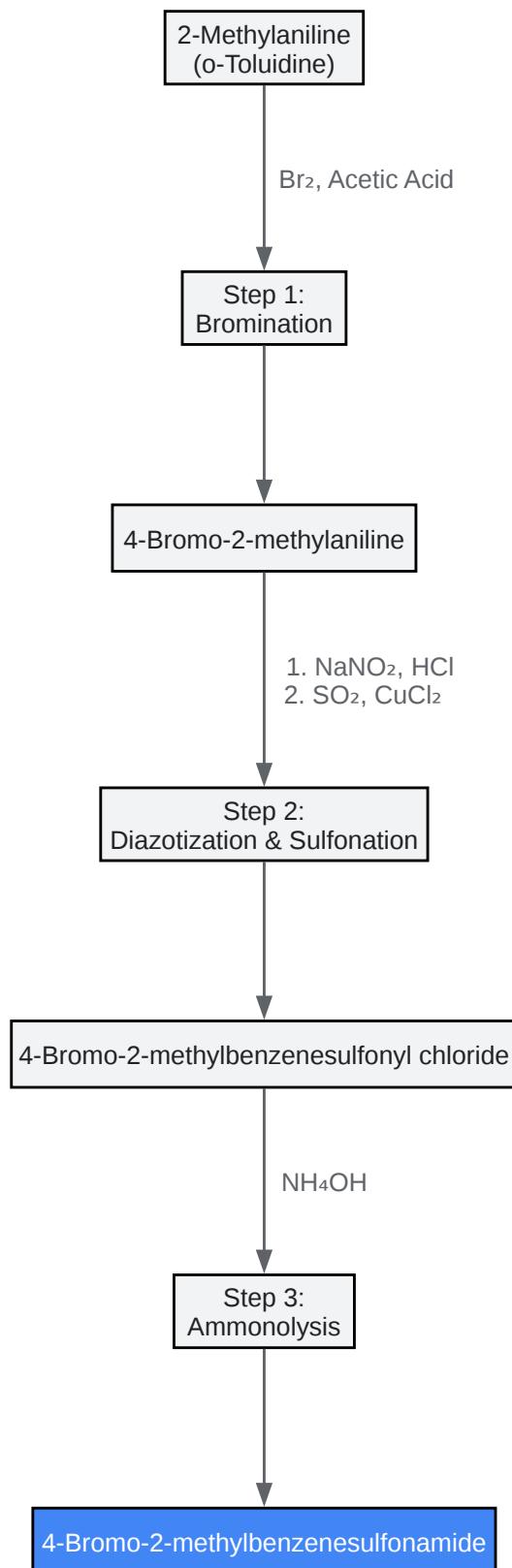
| Property          | Value                                             | Source                 |
|-------------------|---------------------------------------------------|------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub> S | --INVALID-LINK--[1]    |
| Molecular Weight  | 250.12 g/mol                                      | --INVALID-LINK--[2]    |
| CAS Number        | 116340-67-1                                       | --INVALID-LINK--[1][3] |
| IUPAC Name        | 4-bromo-2-methylbenzenesulfonamide                | --INVALID-LINK--[1]    |
| Physical Form     | Solid                                             | --INVALID-LINK--[1]    |

## Molecular Structure and Chemical Identifiers

The chemical structure of **4-Bromo-2-methylbenzenesulfonamide** is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 1-position. This specific substitution pattern influences its steric and electronic properties, which are critical for its interaction with biological targets.

**Table 2: Chemical Identifiers**

| Identifier Type | Identifier                                                            |
|-----------------|-----------------------------------------------------------------------|
| InChI           | 1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)[1] |
| InChI Key       | BTSVWIADDUQGGP-UHFFFAOYSA-N[1]                                        |
| SMILES          | CC1=C(C=CC(=C1)Br)S(=O)(=O)N                                          |


The presence of the electron-withdrawing bromine atom and the sulfonamide group, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This is a key consideration in its application in drug design, where such properties can be tailored to achieve specific binding affinities and pharmacokinetic profiles. The sulfonamide moiety itself is a critical pharmacophore found in various drugs, including antibacterial agents and diuretics.[4][5]

## Synthesis and Reaction Mechanisms

The synthesis of **4-Bromo-2-methylbenzenesulfonamide** typically follows established protocols for the formation of sulfonamides. A common and reliable method involves the reaction of the corresponding sulfonyl chloride with ammonia.

## General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-methylaniline (o-toluidine).

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **4-Bromo-2-methylbenzenesulfonamide**.

# Experimental Protocol: Synthesis of 4-Bromo-2-methylbenzenesulfonamide

This protocol is a representative example and may require optimization based on laboratory conditions.

## Step 1: Bromination of 2-Methylaniline

- Dissolve 2-methylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Pour the mixture into a large volume of water to precipitate the product, 4-bromo-2-methylaniline.
- Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

## Step 2: Conversion to 4-Bromo-2-methylbenzenesulfonyl chloride

- Prepare a solution of sodium nitrite in water.
- Suspend the 4-bromo-2-methylaniline in concentrated hydrochloric acid and cool to 0-5°C in an ice-salt bath.
- Add the sodium nitrite solution dropwise to the suspension to form the diazonium salt.
- In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
- Add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous reaction will occur, evolving nitrogen gas.

- After the reaction subsides, extract the resulting sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

#### Step 3: Ammonolysis of 4-Bromo-2-methylbenzenesulfonyl chloride

- Dissolve the crude 4-bromo-2-methylbenzenesulfonyl chloride in a solvent such as acetone.
- Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
- Continue stirring for 1-2 hours at room temperature.
- Remove the solvent under reduced pressure.
- Triturate the residue with cold water to precipitate the **4-bromo-2-methylbenzenesulfonamide**.
- Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

## Applications in Research and Drug Development

Sulfonamide-containing molecules are prevalent in medicinal chemistry. Their ability to act as bioisosteres for carboxylic acids, coupled with their synthetic accessibility, makes them attractive scaffolds in drug design.[4][5]

- Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties. They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, certain 4-methylbenzenesulfonamide derivatives have been designed and synthesized as CDK2 inhibitors.[6]
- Enzyme Inhibition: The sulfonamide group can effectively bind to the active sites of various enzymes, particularly metalloenzymes containing a zinc ion, such as carbonic anhydrases.

- Chemical Probes: As a well-defined chemical entity, **4-Bromo-2-methylbenzenesulfonamide** can be used as a starting material or a fragment in the synthesis of more complex molecules for screening in drug discovery campaigns. Small molecules with low molecular weight are crucial in regulating biological processes.[7]
- Antibacterial Agents: The sulfonamide class of drugs was among the first effective chemotherapeutic agents to be widely used against bacterial infections. While the parent compound itself may not have potent antibacterial activity, it serves as a valuable scaffold for developing new antibacterial agents.

## Analytical Characterization

Definitive identification and purity assessment of **4-Bromo-2-methylbenzenesulfonamide** require a combination of spectroscopic techniques.

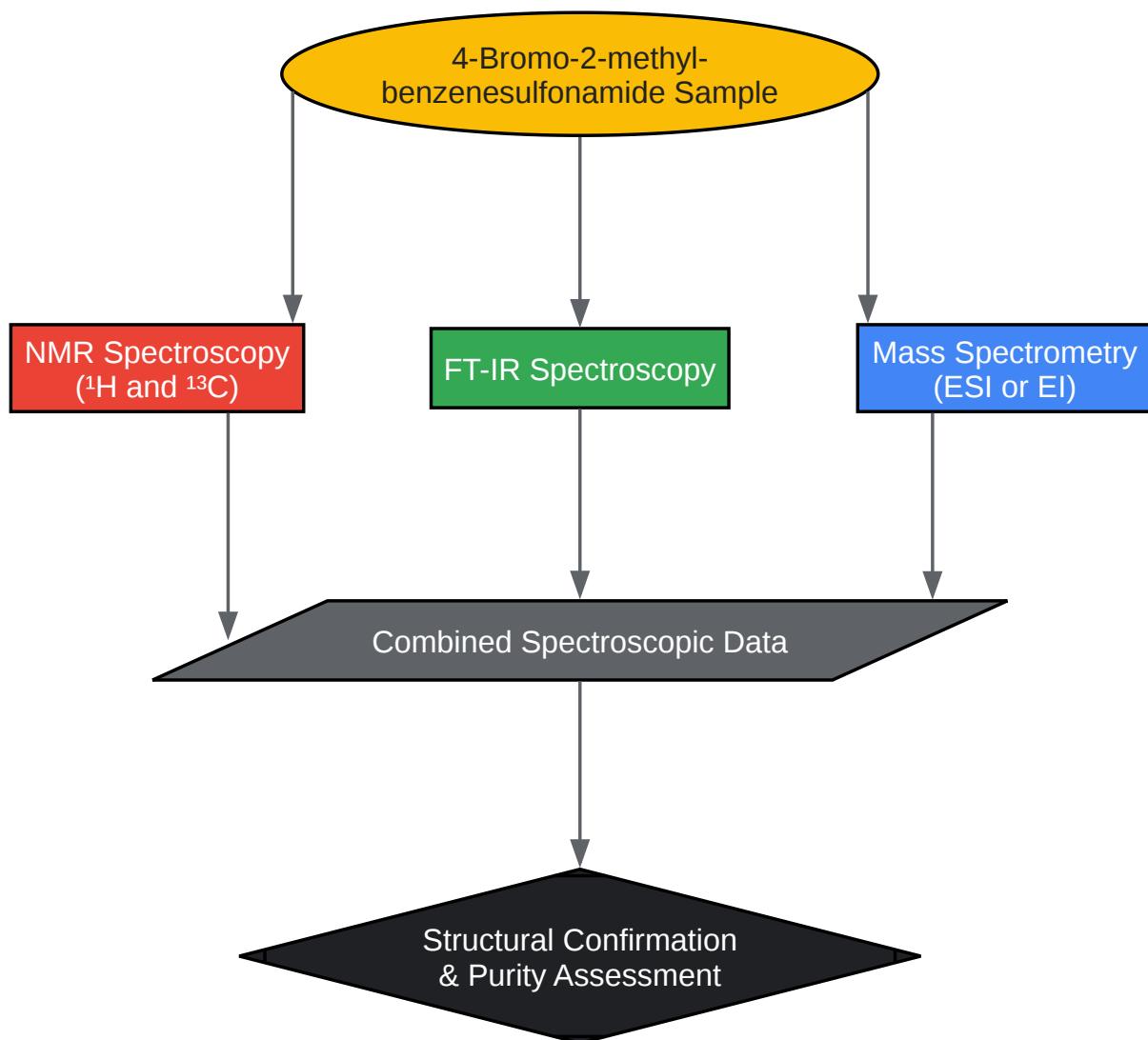
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring. The methyl group will appear as a singlet, typically in the range of 2.3-2.7 ppm. The  $\text{NH}_2$  protons of the sulfonamide group will appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

## Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

## Table 3: Expected IR Absorption Bands


| Wavenumber (cm <sup>-1</sup> ) | Vibration                                 |
|--------------------------------|-------------------------------------------|
| 3400-3200                      | N-H stretching (asymmetric and symmetric) |
| 3100-3000                      | Aromatic C-H stretching                   |
| 1350-1300                      | S=O asymmetric stretching                 |
| 1180-1160                      | S=O symmetric stretching                  |
| ~1100                          | C-N stretching                            |
| ~600                           | C-Br stretching                           |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M<sup>+</sup>): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.12 g/mol ).
- Isotopic Pattern: A characteristic feature will be the presence of two peaks of nearly equal intensity for the molecular ion (M<sup>+</sup> and M+2), which is indicative of the presence of a single bromine atom (the natural abundance of <sup>79</sup>Br and <sup>81</sup>Br is approximately 50.7% and 49.3%, respectively).[8]

## Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the compound.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **4-Bromo-2-methylbenzenesulfonamide**.

- General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Health Hazards: While specific toxicity data for this compound may be limited, related sulfonamides can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**4-Bromo-2-methylbenzenesulfonamide** is a valuable building block for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the versatile sulfonamide functional group make it an important starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective use in a research setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 4-Bromo-2-methylbenzenesulfonamide | 116340-67-1 [sigmaaldrich.com]
2. Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. alchempharmtech.com [alchempharmtech.com]
4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
6. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug discovery | UCB [ucb.com]
- 8. lehigh.edu [lehigh.edu]
- 9. 4-Bromobenzenesulfonamide | C<sub>6</sub>H<sub>6</sub>BrNO<sub>2</sub>S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2-methylbenzenesulfonamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040058#4-bromo-2-methylbenzenesulfonamide-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)